Epothilone E is a 16-membered macrolide natural product belonging to the epothilone family. [, ] It was first isolated from the myxobacterium Sorangium cellulosum. [] This family of compounds, including epothilone E, is known for its potent cytotoxic activity against a variety of cancer cell lines. [, ] These compounds exert their activity by stabilizing microtubule dynamics, similar to the mechanism of action of taxanes like paclitaxel. [, ] Epothilone E is produced in smaller quantities than epothilones A and B, and it is often found as a product of the hydroxylation of epothilone A by Sorangium cellulosum. [, ]
Epothilone E is a member of the epothilone family, which are macrocyclic lactones originally isolated from the myxobacterium Sorangium cellulosum. This compound, like its relatives, exhibits significant cytotoxicity against cancer cells and has garnered interest for its potential as a chemotherapeutic agent. The epothilones are known for their ability to stabilize microtubules, thereby inhibiting cell division, similar to the mechanism of action of paclitaxel (Taxol).
Epothilone E was first identified in natural products derived from Sorangium cellulosum, a bacterium that has been shown to produce various bioactive compounds with potential therapeutic applications. The discovery and characterization of epothilones have led to extensive research into their synthesis and pharmacological properties.
Epothilone E belongs to a class of compounds known as polyketides, which are characterized by their complex structures and diverse biological activities. It is classified under the broader category of anticancer agents due to its mechanism of action that involves disruption of microtubule dynamics.
The total synthesis of epothilone E has been achieved using various synthetic strategies. A notable approach involves the Stille coupling strategy, which allows for the construction of complex molecular architectures through the coupling of organostannanes with vinyl halides. This method is particularly advantageous for synthesizing epothilones due to their intricate structures.
Epothilone E has a complex molecular structure characterized by a macrocyclic lactone ring. Its molecular formula is , and it features several functional groups including an epoxide, thiazole, and ketone moieties.
The synthesis of epothilone E involves several key reactions:
Epothilone E exerts its anticancer effects primarily through its ability to bind to beta-tubulin, leading to stabilization of microtubules. This stabilization prevents normal depolymerization during mitosis, effectively halting cell division.
Epothilone E exhibits several notable physical and chemical properties:
The primary application of epothilone E lies in its potential as an anticancer agent. Research continues into its efficacy against various cancer types, particularly those resistant to conventional therapies like taxanes.
Epothilones represent a class of 16-membered macrolides originally isolated in 1993 from the fermentation broth of the cellulose-degrading myxobacterium Sorangium cellulosum (strain So ce90), found in soil samples near the Zambesi River in southern Africa. German researchers Höfle, Reichenbach, and colleagues identified these compounds during a screening program for novel antifungal agents, initially noting their activity against zygomycetes like Mucor hiemalis [1] [2]. By 1995, Bollag et al. at Merck Research Laboratories elucidated their mechanism of action: epothilones hyperstabilize microtubules by binding to β-tubulin, thereby disrupting mitotic spindle dynamics and inducing apoptosis in proliferating cells. This discovery positioned them as the first structurally distinct microtubule-stabilizing agents since paclitaxel (Taxol®), with the added advantage of circumventing key taxane resistance mechanisms [5] [7].
The epothilone family comprises six major natural variants (A–F), classified based on modifications to their core polyketide structure. Epothilones A and B contain a C12-C13 epoxide group and differ only by a single methyl group at C12 (epothilone A: R=H; epothilone B: R=CH₃). Their immediate biosynthetic precursors, epothilones C and D, feature a double bond instead of the epoxide at C12-C13. Epothilone E and F, identified later, are hydroxylated derivatives of epothilones C and D, respectively, featuring a C21 hydroxyl group [1] [2] [7].
Table 1: Natural Epothilone Variants and Key Structural Features
Epothilone | C12-C13 Group | C12 Substituent | C21 Modification | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|---|---|
A | Epoxide | H | None | C₂₆H₃₉NO₆S | 493.66 |
B | Epoxide | CH₃ | None | C₂₇H₄₁NO₆S | 507.68 |
C | Double bond | H | None | C₂₆H₃₉NO₅S | 477.66 |
D | Double bond | CH₃ | None | C₂₇H₄₁NO₅S | 491.68 |
E | Double bond | H | Hydroxyl | C₂₆H₃₉NO₆S | 509.66 |
F | Double bond | CH₃ | Hydroxyl | C₂₇H₄₁NO₆S | 523.68 |
Epothilone E (Epo E) is chemically designated as 26-hydroxy-12,13-desoxyepothilone A or 21-hydroxyepothilone C. Its structure combines two defining features:
This specific chemical architecture critically influences its biochemical interactions and biological activity:
Table 2: Comparative Bioactivity of Epothilone E and Selected Analogues
Property | Epothilone B | Epothilone D | Epothilone E | Paclitaxel |
---|---|---|---|---|
Tubulin Polymerization EC₅₀ (μM) | ~0.7 - 1.0 | ~0.8 - 1.2 | ~3.0 - 5.0 | ~1.5 - 2.5 |
Competitive Inhibition of [³H]Paclitaxel Binding (Kᵢ, μM) | 0.4 | 0.6 | 1.5 - 2.0 | 0.2 |
Cytotoxicity IC₅₀ (nM) in KB-3 cells | 0.3 - 1.0 | 1.0 - 2.0 | 10 - 30 | 1.0 - 4.0 |
Activity in P-gp Overexpressing MDR Cells (Fold Resistance vs Parental) | 1-2 | 1-3 | 1-4 | >100 |
Susceptibility to βTubulin Mutations (e.g., βThr276Ile) | Moderate loss | Moderate loss | Significant loss | Significant loss |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4